(6E,10E)-tricosa-6,10-dien-1-ol

Description

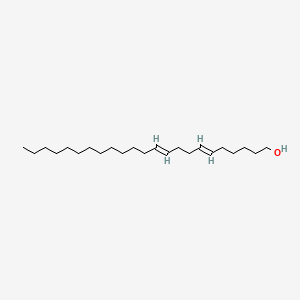

Structure

2D Structure

Propriétés

IUPAC Name |

(6E,10E)-tricosa-6,10-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSPNZHBRRBWNU-WSPGMDLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCCC=CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678245 | |

| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221819-38-0 | |

| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation in Biological Systems

Natural Occurrence in Invertebrate Pheromone Systems

The order Lepidoptera, which includes moths and butterflies, is renowned for its use of a diverse array of long-chain unsaturated alcohols as sex pheromones. researchgate.net However, based on available scientific data, this compound has not been identified as a pheromone component in any Lepidopteran species. While other tricosane (B166399) derivatives, such as (3Z,6Z,9Z)-tricosa-3,6,9-triene found in the moth Conogethes pluto, have been reported, the specific isomer this compound remains undocumented in this context. frontiersin.org

Similarly, a thorough review of the literature concerning other insect orders where chemical communication is prevalent, such as Coleoptera (beetles), Hymenoptera (ants, bees, and wasps), and Diptera (flies), does not indicate the presence of this compound as a pheromone or any other type of semiochemical.

Methodologies for Extraction and Purification from Biological Matrices

Given the absence of this compound in natural invertebrate sources, there are no specific, documented methodologies for its extraction and purification from biological matrices. However, the general principles and techniques employed for the isolation of other long-chain alcohol pheromones from insects can be described.

The initial step in isolating insect pheromones typically involves extraction from the pheromone gland or whole-body extracts of the insect. quora.com This is commonly achieved using a non-polar or semi-polar organic solvent.

| Extraction Method | Description |

| Solvent Extraction | Pheromone glands or whole insects are immersed in a solvent like hexane, dichloromethane, or a mixture of solvents to dissolve the lipid-soluble pheromones. |

| Headspace Sorptive Extraction (HSSE) | Volatile pheromones released by living insects are collected on a sorbent material, which is then eluted with a solvent. |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the headspace above the insect or directly to the gland to adsorb the pheromones. |

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification to isolate the active pheromone components. This is a multi-step process often involving various chromatographic techniques.

| Purification Technique | Principle |

| Column Chromatography | The extract is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina). Different compounds move at different rates depending on their polarity, allowing for separation. |

| Thin-Layer Chromatography (TLC) | A similar principle to column chromatography but performed on a flat plate coated with an adsorbent. It is often used for preliminary separation and to determine the appropriate solvent system for column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | A more advanced form of column chromatography that uses high pressure to force the solvent through the column, providing higher resolution and faster separation. Both normal-phase and reverse-phase HPLC can be used depending on the polarity of the target compound. |

| Gas Chromatography (GC) | This technique is used for the final purification and analysis of volatile compounds. The extract is vaporized and passed through a long column. Components are separated based on their boiling points and interactions with the stationary phase. Preparative GC can be used to collect small quantities of the purified compound. |

The identification of the purified compounds is then typically carried out using spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the exact chemical structure, including the position and geometry of the double bonds.

Research Significance of Specific Geometric Isomers and Chain Lengths

The biological activity of long-chain unsaturated alcohols is exquisitely dependent on their specific structural characteristics, namely the geometry of their double bonds (geometric isomers) and the length of their carbon chains.

The phenomenon of isomerism, where compounds share the same molecular formula but differ in structure or spatial arrangement, is fundamental to their biological function. solubilityofthings.com Geometric isomers, arising from restricted rotation around a double bond, can lead to significant differences in how a molecule interacts with biological receptors. solubilityofthings.com For instance, the cis and trans configurations of a molecule can dramatically alter its binding affinity and efficacy. solubilityofthings.com In the context of insect pheromones, the precise geometric configuration of the double bonds is often crucial for species-specific recognition. nih.govresearchgate.net While in some cases, a mixture of isomers may be active, in many others, only a single, specific isomer elicits the desired behavioral response, while others may be inactive or even inhibitory. nih.govresearchgate.net

Similarly, the chain length of these alcohol pheromones plays a critical role in their specificity. nih.gov The proteins that bind these pheromones in insect antennae, known as pheromone-binding proteins (PBPs), often exhibit a high degree of selectivity for a particular chain length. nih.gov This specificity at the molecular level ensures that communication is clear and effective between members of the same species, preventing cross-attraction between different species. nih.gov

The table below highlights research findings on the importance of geometric isomerism and chain length in pheromone activity.

| Research Finding | Significance |

| Different geometric isomers of a pheromone can have varying levels of biological activity, with some being highly attractive and others being inactive or even antagonistic. nih.govresearchgate.net | Demonstrates the high degree of specificity in insect chemoreception systems. |

| Pheromone-binding proteins (PBPs) in insects often show a preference for ligands of a specific chain length. nih.gov | Highlights the molecular basis for species-specific chemical communication. |

| The combination of specific geometric isomers and chain length creates a unique chemical signature for a particular species. nih.govnih.gov | Crucial for maintaining reproductive isolation between closely related species. |

The Chemical Compound (6E,10E)-tricosa-6,10-dien-1-ol: A Review of Its Role in Biological Systems

The long-chain unsaturated alcohol, this compound, is a chemical compound with a 23-carbon backbone, featuring two double bonds at the 6th and 10th positions with an (E) or trans configuration, and a primary alcohol functional group at one end. This article delves into the scientific understanding of this specific molecule, focusing on its occurrence and isolation within biological systems, particularly in the context of invertebrate chemical communication.

Chemical Synthesis and Stereocontrolled Methodologies

Total Synthesis Approaches to (6E,10E)-tricosa-6,10-dien-1-ol and Analogs

The construction of the C23 carbon chain with two stereodefined trans-double bonds at the C6 and C10 positions can be approached through various convergent strategies. These methods typically involve the coupling of smaller, readily prepared fragments and are centered around the stereoselective formation of carbon-carbon double bonds.

Stereoselective Olefination Strategies

Olefination reactions are fundamental in alkene synthesis and offer direct routes to diene systems. The Wittig reaction and its variants, along with the Julia-Kocienski olefination, are powerful tools for this purpose. thieme-connect.de

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. iitk.ac.in For synthesizing a diene, this can be achieved by reacting an α,β-unsaturated aldehyde with an appropriate ylide or by using an allylic phosphonium (B103445) salt. thieme-connect.de The stereochemical outcome is highly dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org Thus, to construct the (E,E)-diene system of the target molecule, a strategy employing a stabilized ylide would be necessary to ensure high E-selectivity for the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly effective for the synthesis of (E)-alkenes with high stereoselectivity. nih.gov For instance, a lithiated allylic phosphonate can react with an aldehyde to furnish terminal 1,3-dienes with a strong preference for the E-isomer. organic-chemistry.org

The Julia-Kocienski olefination is another robust method that typically provides excellent (E)-selectivity. organic-chemistry.org This reaction involves coupling a heteroaromatic sulfone (like a benzothiazol-2-yl sulfone) with an aldehyde. researchgate.net Its reliability in forming trans-double bonds makes it a highly attractive strategy for constructing the (6E,10E) motif. researchgate.netnih.gov The stereoselectivity can be influenced by the structure of the aldehyde and the reaction conditions. nih.govacs.org

| Method | Reagents | Typical Conditions | Stereochemical Outcome |

| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide with an electron-withdrawing group + Aldehyde | Aprotic solvents, often no salt additives | Predominantly (E)-alkene organic-chemistry.org |

| Wittig Reaction (Non-stabilized Ylide) | Alkyl-substituted phosphonium ylide + Aldehyde | Salt-free conditions for Z-selectivity | Predominantly (Z)-alkene nih.gov |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion + Aldehyde/Ketone | NaH or KHMDS in THF | Predominantly (E)-alkene nih.gov |

| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., BT-sulfone) + Aldehyde | Strong base (e.g., KHMDS) in THF/DME | Predominantly (E)-alkene organic-chemistry.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, mild reaction conditions, and functional group tolerance. mdpi.com Reactions such as the Suzuki, Negishi, and Hiyama couplings are particularly well-suited for the stereospecific synthesis of dienes. mdpi.compnas.org These methods typically involve coupling a vinyl organometallic species with a vinyl halide or triflate, with retention of the double bond geometry of both coupling partners.

The Negishi coupling , which pairs an organozinc compound with an organohalide, is renowned for its high stereoselectivity in producing conjugated dienes. pnas.orgwikipedia.org A potential strategy for this compound could involve the coupling of a (E)-vinylzinc reagent with a (E)-vinyl iodide, each containing a portion of the carbon backbone. The versatility of the Negishi reaction allows for the coupling of various carbon hybridizations (sp², sp³, sp). wikipedia.org

The Suzuki coupling utilizes an organoboron compound (boronic acid or ester) and an organohalide. pnas.org It is widely used in the synthesis of natural products. While highly effective, achieving complete stereoretention can sometimes be challenging, and reaction conditions may need careful optimization to prevent stereoisomerization. pnas.org

| Reaction | Coupling Partners | Typical Catalyst System | Stereoselectivity |

| Negishi Coupling | R¹-ZnX + R²-X' (vinyl, aryl, alkyl) | Pd(0) complex (e.g., Pd(PPh₃)₄) or Ni catalyst | High stereospecificity, retention of geometry pnas.orgwikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | R¹-B(OR)₂ + R²-X (vinyl, aryl) | Pd(0) or Pd(II) catalyst with a base (e.g., Na₂CO₃, CsF) | Generally high, but can be sensitive to conditions pnas.org |

| Hiyama Coupling | R¹-Si(OR)₃ + R²-X (vinyl, aryl) | Pd catalyst with an activator (e.g., TBAF) | High stereospecificity, stable and non-toxic reagents mdpi.com |

Acetylene (B1199291) Coupling Reactions

An alternative strategy for constructing the diene system involves the use of acetylene chemistry. This approach typically builds the carbon skeleton first using alkyne intermediates, followed by stereoselective reduction to form the desired alkenes.

The Sonogashira coupling is a palladium/copper co-catalyzed reaction that couples a terminal alkyne with a vinyl or aryl halide. rsc.orgnumberanalytics.com This method can be used to synthesize a conjugated enyne, which can then be selectively reduced to a diene. researchgate.net For the synthesis of a non-conjugated diene like this compound, a multi-step approach could be envisioned. For example, a Sonogashira coupling could be used to create one part of the molecule, which is then elaborated and coupled to another fragment before a final reduction step.

A key step in this strategy is the stereoselective reduction of the internal alkyne to a trans-(E)-alkene. This is commonly achieved using a dissolving metal reduction, such as sodium in liquid ammonia (B1221849) (Na/NH₃), which reliably produces the (E)-alkene. A synthesis of a related trienoic acid utilized a sequence of palladium-catalyzed cross-coupling reactions to build an enyne system, which was then subjected to stereocontrolled reduction. nih.gov

Development of Novel Synthetic Pathways

The field of organic synthesis is continuously evolving, with a focus on improving efficiency, selectivity, and sustainability. For complex molecules like long-chain dienols, novel pathways are being explored.

Recent advances include the development of iron-catalyzed cross-coupling reactions , which offer a more economical and environmentally friendly alternative to palladium. nih.gov These methods have been successfully applied to the synthesis of insect pheromones containing diene moieties, demonstrating excellent retention of stereochemistry when coupling alkyl Grignard reagents with dienyl phosphates. nih.govresearchgate.net

Furthermore, stereo-convergent methodologies represent a significant step forward. In these reactions, a mixture of stereoisomers in the starting material can be converted into a single, desired stereoisomer of the product. rsc.orgrsc.org A palladium-catalyzed aminocarbonylation of 1,3-dienes, for example, can transform a mix of (E/Z)-dienes into a single (E,E)-dienamide product with high selectivity. rsc.orgrsc.org The application of such principles could greatly simplify the synthesis of this compound by reducing the need for highly pure stereoisomers as starting materials.

Challenges in Stereoisomer Control for Dienols

The synthesis of stereochemically pure dienols like this compound is fraught with challenges, primarily centered on the control of double bond geometry.

For non-conjugated dienes , such as the 1,5-diene system in the target molecule, stereocontrol can be particularly difficult. libretexts.org The two double bonds are electronically isolated, meaning the stereochemical outcome of the formation of one double bond does not electronically influence the formation of the other. Therefore, each double bond must be constructed with high stereocontrol independently, often requiring two distinct stereoselective steps.

Finally, ensuring the stereochemical integrity of the molecule throughout a multi-step synthesis is critical. Isomerization of the double bonds can occur under various conditions (e.g., acidic, basic, or thermal), requiring careful selection of reagents and reaction conditions in all subsequent steps.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Biosynthetic Precursors

The biosynthesis of long-chain, unsaturated fatty acid-derived pheromones, such as (6E,10E)-tricosa-6,10-dien-1-ol, begins with common cellular building blocks. The fundamental precursors are acetyl-CoA and malonyl-CoA, which undergo fatty acid synthesis to produce saturated fatty acids. frontiersin.org For many insect pheromones, the de novo synthesis of fatty acids occurs within the pheromone gland. nih.gov

In the case of long-chain hydrocarbons and their derivatives, which include many insect pheromones, saturated fatty acyl-CoA moieties are elongated. nih.gov This process is followed by a series of modifications, including desaturation, to introduce double bonds at specific locations along the carbon chain. For a C23 compound like tricosa-6,10-dien-1-ol (B12451299), the initial precursor is likely a long-chain saturated fatty acid, which is then sequentially or concertedly desaturated.

While direct studies on the immediate precursors of this compound are not extensively documented, the general pathway for similar dienoic pheromones suggests that a saturated C23 fatty acid would be the primary substrate for desaturation. Alternatively, a shorter fatty acid could be elongated to the C23 chain length before or after the desaturation steps. The specific fatty acid precursors are often determined by the suite of enzymes present in the pheromone gland of the particular insect species. slu.se

Characterization of Key Desaturase Enzymes

The introduction of double bonds into the fatty acid chain is a critical step in determining the final structure and biological activity of the pheromone. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases (FADs). google.com These enzymes exhibit remarkable regio- and stereospecificity, inserting double bonds at precise positions with specific geometric configurations (Z or E).

The biosynthesis of dienoic pheromones often involves the action of two distinct desaturase enzymes. harvard.edu The order of these desaturation events can vary between species, leading to a diversity of pheromone structures.

Role of Delta-6 and Delta-10 Desaturases

The structure of this compound, with double bonds at the 6th and 10th carbon positions, strongly implicates the involvement of a Δ6-desaturase and a Δ10-desaturase.

A notable example of a Δ6-desaturase involved in pheromone biosynthesis was identified in the Chinese tussah silkworm, Antheraea pernyi. harvard.edu This insect produces a dienoic sex pheromone, and studies revealed a Δ6-desaturase that, along with a Δ11-desaturase, is responsible for creating the necessary double bonds. harvard.edu This discovery was significant as it provided the first identification of a biosynthetic Δ6-desaturase in insect mate communication. harvard.edu While this research was on a C16 and C14 pheromone, it establishes the precedent for Δ6-desaturase activity in creating dienoic pheromones. harvard.edu

The presence of a double bond at the 10th position points to the action of a Δ10-desaturase. While Δ9 and Δ11 desaturases are more commonly studied in moth pheromone biosynthesis, Δ10-desaturases have also been identified. researchgate.net The combined action of a Δ6 and a Δ10 desaturase on a C23 fatty acyl-CoA precursor would theoretically yield the (6,10)-dienoic acid precursor to this compound. The final step would then be the reduction of the carboxylic acid to an alcohol by a fatty acyl reductase (FAR). frontiersin.org

The specific desaturases responsible for the biosynthesis of this compound have not yet been functionally characterized in the producing organism. However, based on the known functions of desaturase families, the following hypothetical pathway can be proposed:

| Step | Enzyme | Substrate | Product |

| 1 | Fatty Acid Synthase & Elongases | Acetyl-CoA, Malonyl-CoA | Tricosanoic acid (C23:0) |

| 2 | Δ10-Desaturase | Tricosanoic acid | (10E)-Tricosenoic acid |

| 3 | Δ6-Desaturase | (10E)-Tricosenoic acid | (6E,10E)-Tricosa-6,10-dienoic acid |

| 4 | Fatty Acyl Reductase (FAR) | (6E,10E)-Tricosa-6,10-dienoic acid | This compound |

This table represents a hypothesized biosynthetic pathway based on known enzyme functions.

Genetic Engineering of Biosynthetic Pathways for Pheromones

The elucidation of pheromone biosynthetic pathways has opened the door to producing these valuable compounds through metabolic engineering, often in microbial hosts like yeast. frontiersin.org The oleaginous yeast Yarrowia lipolytica has been a particularly effective platform for producing fatty acid-derived molecules. oup.com

The general strategy involves expressing the key enzymes from the insect's pheromone biosynthesis pathway in the host organism. For producing a dienoic alcohol like this compound, this would entail introducing the genes for the specific Δ6 and Δ10 desaturases, as well as the fatty acyl reductase. oup.com

Researchers have successfully engineered yeast to produce a variety of moth pheromones. frontiersin.org These efforts often require significant metabolic engineering of the host to increase the precursor pool and channel it towards the desired product. This can include overexpressing acetyl-CoA carboxylase to boost fatty acid synthesis or disrupting competing pathways like β-oxidation. oup.comresearchgate.net While the specific engineering of a yeast strain for this compound production has not been reported, the existing body of work provides a clear roadmap for such an endeavor. nih.gov

Advanced Analytical Techniques in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural analysis of volatile and semi-volatile compounds like (6E,10E)-tricosa-6,10-dien-1-ol. unar.ac.idub.edu The process involves two key stages. Initially, the gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint.

For this compound, GC-MS analysis would confirm its molecular weight of 336.6 g/mol . alfa-chemistry.com The fragmentation pattern would reveal characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group and cleavage at positions adjacent to the double bonds. By comparing the obtained mass spectrum and its retention index with databases like the National Institute of Standards and Technology (NIST) library and with synthetic standards, a confident identification can be made. unar.ac.id This technique is routinely used in the analysis of insect pheromones and other natural products to identify individual components in complex glandular extracts. researchgate.netd-nb.info

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Non-polar (e.g., DB-5MS) | Separation based on boiling point. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Carrier Gas | Helium | Inert mobile phase. |

| Oven Program | 80°C to 280°C at 10°C/min | Allows for separation of a range of compounds. researchgate.net |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragments. nih.gov |

| MS Scan Range | m/z 40-550 | Covers the expected mass range of the parent ion and its fragments. |

Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactivity Profiling

While GC-MS can identify a compound's structure, Gas Chromatography-Electroantennogram Detection (GC-EAD) is essential for determining its biological relevance, particularly for semiochemicals. science.gov This technique directly measures the physiological response of an insect's antenna to compounds as they elute from the GC column. peerj.com The column effluent is split, with one portion directed to a conventional detector (like a Flame Ionization Detector, FID, or a mass spectrometer) and the other passing over an excised insect antenna. researchgate.net

When a biologically active compound, such as a pheromone component, contacts the antenna, it triggers a measurable change in electrical potential. This antennal signal is recorded simultaneously with the chromatogram from the conventional detector. A peak in the EAD trace that corresponds in time with a peak in the chromatogram identifies that specific compound as being biologically active for the test insect. science.gov For this compound, a significant EAD response from the antenna of a relevant insect species would provide strong evidence of its role as a pheromone or attractant. researchgate.net

Table 2: Hypothetical GC-EAD Response for an Extract Containing this compound

| Retention Time (min) | Compound ID (from parallel GC-MS) | FID Response | EAD Response | Bioactivity |

|---|---|---|---|---|

| 18.5 | Hexadecanal | Present | None | Inactive |

| 21.2 | (Z)-11-Hexadecenal | Present | Present | Active |

| 24.8 | This compound | Present | Present | Active |

| 26.1 | Squalene | Present | None | Inactive |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical elucidation of organic compounds. d-nb.info While GC-MS can suggest a structure, NMR provides detailed information about the carbon-hydrogen framework, which is crucial for assigning the specific geometry of double bonds (E/Z isomerism).

For this compound, ¹H NMR would show signals for the protons on the double bonds (vinylic protons). The coupling constants (J-values) between these protons are diagnostic of the double bond geometry; large J-values (typically 11-18 Hz) are characteristic of a trans (E) configuration. ¹³C NMR would confirm the presence of 23 carbon atoms and distinguish the sp² hybridized carbons of the double bonds from the sp³ carbons of the long alkyl chain and the carbon bearing the hydroxyl group. np-mrd.org

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be used to establish connectivity between protons and carbons throughout the molecule, confirming the precise location of the double bonds at the C6 and C10 positions and verifying the (6E,10E) stereochemistry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of synthesized or isolated samples of this compound. pensoft.net Due to the compound's non-polar nature, Reverse-Phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. pensoft.net

A sample is injected into the HPLC system, and its components are separated based on their hydrophobicity. More polar impurities will elute earlier, while more non-polar impurities will be retained longer on the column than the target compound. The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram, typically detected by a UV detector (if the compound has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD). thegoodscentscompany.com This method is critical for ensuring that biological assays are performed with a compound of known and high purity, free from isomeric or other contaminants.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Setting | Function |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Non-polar stationary phase for separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 95:5 v/v) | Polar mobile phase; composition adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of elution and separation efficiency. |

| Detection | ELSD or Refractive Index (RI) | Universal detection for compounds lacking a UV chromophore. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Metabolomic Profiling of Biological Samples

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological sample. purdue.edu When studying a natural product like this compound, metabolomics can provide insights into its biosynthesis, regulation, and ecological function. By analyzing extracts from the source organism (e.g., an insect gland or a plant) using platforms like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify precursor molecules and related compounds that are part of the same biosynthetic pathway.

For example, a metabolomic study might reveal the presence of fatty acid precursors, desaturase and elongase products, and other related alcohols or aldehydes. This provides a snapshot of the metabolic network surrounding the production of this compound. Furthermore, analyzing samples from an organism exposed to the compound can reveal its metabolic fate—how it is absorbed, modified, and excreted—which is crucial for understanding its mode of action. nih.gov

Structure Activity Relationship Studies

Impact of Double Bond Positions and Geometries on Biological Activity

The position and stereochemistry (geometry) of double bonds are critical determinants of biological activity in long-chain dienol pheromones. For (6E,10E)-tricosa-6,10-dien-1-ol, the specific placement of the double bonds at the 6th and 10th carbon positions, along with their trans (E) configuration, is paramount for its function.

Research on other lepidopteran pheromones has consistently demonstrated the high specificity of pheromone receptors. For instance, in the silkworm moth, Bombyx mori, the pheromone receptor BmorOR1 responds strongly to the natural (10E,12Z)-isomer of its pheromone, bombykol (B110295), but shows minimal to no response to the other three geometric isomers. plos.org Shifting the position of the conjugated diene system within the carbon chain of bombykol resulted in a complete loss of activity, highlighting the precise spatial requirements of the receptor's binding pocket. plos.org

Similarly, in the case of the poplar clearwing moth, Paranthrene tabaniformis, the sex pheromone is a blend of octadecadien-1-ol isomers. The primary component is (3E,13Z)-octadeca-3,13-dien-1-ol, but other isomers like (3Z,13Z) and (2E,13Z) are also present and exhibit synergistic effects. researchgate.net This illustrates that while one isomer may be the most abundant, the presence and ratio of other geometric and positional isomers are crucial for optimal biological response.

Table 1: Hypothetical Impact of Double Bond Isomerism on the Biological Activity of Tricosa-6,10-dien-1-ol (B12451299)

| Compound | Double Bond Positions & Geometry | Expected Biological Activity | Rationale (Based on Analogous Compounds) |

| This compound | 6-trans, 10-trans | High (Natural Pheromone) | The specific natural configuration is expected to have the optimal fit for the receptor. |

| (6Z,10E)-tricosa-6,10-dien-1-ol | 6-cis, 10-trans | Low to None | Altered geometry would likely disrupt the fit within the receptor binding site. plos.org |

| (6E,10Z)-tricosa-6,10-dien-1-ol | 6-trans, 10-cis | Low to None | Altered geometry would likely disrupt the fit within the receptor binding site. plos.org |

| (6Z,10Z)-tricosa-6,10-dien-1-ol | 6-cis, 10-cis | Low to None | Altered geometry would likely disrupt the fit within the receptor binding site. plos.org |

| (5E,9E)-tricosa-5,9-dien-1-ol | 5-trans, 9-trans | Low to None | Shifting the double bond positions would alter the molecule's overall shape. plos.org |

This table is illustrative and based on established principles of pheromone structure-activity relationships. Specific experimental data for these isomers of tricosa-6,10-dien-1-ol is needed for confirmation.

Influence of Chain Length and Functional Group Modifications

The length of the carbon chain and the nature of the terminal functional group are also critical for the biological activity of lepidopteran pheromones. The 23-carbon backbone of this compound and its terminal alcohol group are defining features for its interaction with the corresponding receptor.

Studies on other long-chain pheromones have shown that both increasing and decreasing the chain length can have profound effects on activity. For instance, with the silkworm moth pheromone, elongating the carbon chain rendered the molecule inactive. plos.org Conversely, an analog shortened by two carbons elicited a response equal to or slightly higher than the natural pheromone. plos.org This suggests that the binding pocket of the receptor has a specific size limit. Research on the inhibition of sex pheromone production in various moths using 2-halofatty acids indicated that while the nature of the halogen was very important for inhibitory action, the chain length of the fatty acid was of secondary importance, with C14, C16, and C18 bromoacids showing comparable activities. nih.gov

The functional group is equally important. Type I lepidopteran pheromones, like this compound, are typically C10-C18 straight-chain compounds with a terminal alcohol, acetate (B1210297), or aldehyde group. mdpi.com Modification of this functional group, for example, by oxidation of the alcohol to an aldehyde or esterification to an acetate, would likely alter its binding affinity to the receptor. In many cases, different functional group analogs are either inactive or may even act as antagonists.

Table 2: Hypothetical Impact of Chain Length and Functional Group Modification on the Biological Activity of (6E,10E)-dien-1-ol Analogs

| Compound | Modification from this compound | Expected Biological Activity | Rationale (Based on Analogous Compounds) |

| (6E,10E)-henicosa-6,10-dien-1-ol | Chain shortened by 2 carbons (C21) | Potentially Active | Shorter chain analogs can sometimes retain or have increased activity. plos.org |

| (6E,10E)-pentacosa-6,10-dien-1-ol | Chain elongated by 2 carbons (C25) | Likely Inactive | Longer chain analogs often show reduced or no activity. plos.org |

| (6E,10E)-tricosa-6,10-dienal | Alcohol oxidized to Aldehyde | Potentially Active or Antagonistic | Aldehyde analogs of alcohol pheromones can sometimes be active or act as inhibitors. |

| (6E,10E)-tricosa-6,10-dien-1-yl acetate | Alcohol esterified to Acetate | Potentially Active or Antagonistic | Acetate analogs of alcohol pheromones can sometimes be active or act as inhibitors. |

This table is illustrative and based on established principles of pheromone structure-activity relationships. Specific experimental data for these analogs is needed for confirmation.

Synergistic and Antagonistic Effects in Pheromone Blends

Insect sex pheromones are often not single compounds but rather specific blends of two or more components. The precise ratio of these components is critical for eliciting a full behavioral response, and minor components can have synergistic or antagonistic effects.

A synergist is a compound that, when added to the main pheromone component, increases the behavioral response of the receiving insect. In contrast, an antagonist is a compound that reduces or inhibits the response to the primary pheromone. These interactions are crucial for species-specific communication and reproductive isolation.

For example, in the poplar clearwing moth, Paranthrene tabaniformis, the main pheromone component is (3E,13Z)-octadeca-3,13-dien-1-ol. However, field tests have shown that the addition of minor components found in the female gland, such as (3Z,13Z)-octadeca-3,13-dien-1-ol and (2E,13Z)-octadeca-2,13-dien-1-ol, acts synergistically to attract males. researchgate.net In the case of the codling moth, Cydia pomonella, codlemone acetate is a minor component in the female pheromone blend that has a synergistic effect on male attraction at low concentrations but becomes an antagonist at higher concentrations. annualreviews.org

While there is no specific information in the reviewed literature detailing the synergistic or antagonistic effects of other compounds when blended with this compound for a particular species, it is highly probable that its biological activity in nature is modulated by the presence of other compounds in the pheromone blend. The identification of such compounds and the elucidation of their interactive effects are essential for a complete understanding of the chemical communication system in which this compound plays a role.

Future Directions and Emerging Research Areas

Chemoecological Applications in Pest Management Strategies

The structure of (6E,10E)-tricosa-6,10-dien-1-ol, a long-chain dienol, is analogous to many known insect sex pheromones. These semiochemicals are pivotal in mate location and are increasingly harnessed for environmentally benign pest management strategies. The parasitoid wasp Diadegma semiclausum, a natural enemy of the diamondback moth (Plutella xylostella), a significant agricultural pest, is known to use kairomones for host location. researchgate.nethawaii.educabidigitallibrary.orgresearchgate.netusda.govusda.govscience.gov Research indicates that these kairomones can be associated with host plant volatiles or chemicals produced directly by the host larvae. researchgate.nethawaii.educabidigitallibrary.orgusda.gov

Future research should focus on investigating whether this compound, or a closely related compound, functions as a kairomone for D. semiclausum or other parasitoids. Identifying such a compound could lead to its synthetic production and deployment in several pest management tactics:

Monitoring: Traps baited with the synthetic kairomone could be used to monitor the presence and population density of beneficial parasitoids, allowing for more informed pest management decisions.

Attract and Reward: The kairomone could be used to attract and retain parasitoids in cropping systems, enhancing the biological control of pest species.

Mating Disruption: If found to be a sex pheromone for a pest species, it could be deployed in large quantities to disrupt mating and suppress pest populations. lu.se

Investigation of Biosynthetic Enzyme Evolution

The biosynthesis of insect sex pheromones, particularly in moths, is a well-studied process involving a suite of specialized enzymes, primarily fatty acid synthases, desaturases, and fatty-acyl reductases (FARs). pnas.orgpnas.organnualreviews.org The remarkable diversity of moth pheromones is thought to have evolved through changes in these biosynthetic pathways. pnas.organnualreviews.orgplos.org

Key areas for future investigation into the biosynthesis of this compound include:

Identification of Biosynthetic Genes: Transcriptomic analysis of the pheromone glands of the producing organism will be crucial to identify the specific desaturases and reductases involved in its synthesis.

Functional Characterization of Enzymes: Once identified, these enzymes can be functionally expressed in heterologous systems (e.g., yeast) to confirm their substrate specificity and the products they generate. lu.se This will reveal the precise steps in the biosynthetic pathway.

Evolutionary Analysis: Phylogenetic analysis of the identified biosynthetic enzymes, particularly the desaturases and FARs, can shed light on their evolutionary relationships with enzymes from other species. pnas.organnualreviews.org This can reveal instances of gene duplication and neofunctionalization that have led to the evolution of this specific pheromone component. plos.org Understanding how these enzymatic pathways evolve can provide insights into the mechanisms of speciation in insects. pnas.org

Advanced Computational Modeling of Ligand-Receptor Interactions

The perception of pheromones by insects is mediated by specific odorant receptors (ORs) located in the antennae. nih.govfrontiersin.orgplos.orgresearchgate.net Advanced computational modeling techniques are becoming increasingly powerful tools for studying the interactions between pheromone molecules and their receptors.

Future research in this area for this compound should involve:

Receptor Identification: The specific OR that binds to this compound in the receiving organism needs to be identified. This can be achieved through techniques like in situ hybridization or single-sensillum recording coupled with RNA sequencing.

Homology Modeling: In the absence of a crystal structure, a three-dimensional model of the identified OR can be built based on its amino acid sequence and its homology to other ORs with known structures. nih.gov

Docking Simulations: Molecular docking simulations can then be used to predict the binding mode of this compound within the binding pocket of the OR model. nih.gov This can reveal key amino acid residues involved in the interaction.

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the ligand-receptor complex, helping to understand the conformational changes that occur upon binding and lead to the activation of the neuron. nih.gov

These computational approaches can guide site-directed mutagenesis experiments to validate the predicted binding sites and provide a deeper understanding of the molecular basis of pheromone perception. nih.gov

Comparative Analysis with Related Tricosenols and Dienoic Acids

The biological activity of a pheromone is highly dependent on its specific chemical structure, including chain length, the number and position of double bonds, and the stereochemistry of those bonds. nih.govfrontiersin.orgnih.gov A comparative analysis of this compound with structurally related tricosenols (containing a single double bond) and dienoic acids (with a carboxylic acid functional group instead of an alcohol) can provide valuable insights into its structure-activity relationship.

Future research should include:

Synthesis of Analogs: A series of analogs of this compound should be synthesized, varying the position and geometry of the double bonds, as well as the functional group.

Electroantennography (EAG) and Single-Sensillum Recording (SSR): These electrophysiological techniques can be used to measure the responses of the insect's antennae to the parent compound and its analogs. This will reveal which structural features are critical for receptor activation.

Behavioral Assays: Wind tunnel and field trapping experiments can be conducted to determine how changes in the chemical structure affect the behavioral response of the target insect.

By systematically probing the structure-activity relationship, it will be possible to design more potent and specific agonists or antagonists for the target receptor, which could have significant applications in pest management. nih.gov

Q & A

Q. Q1. What experimental methods are optimal for synthesizing (6E,10E)-tricosa-6,10-dien-1-ol, and how can purity be validated?

Methodological Answer: Synthesis typically involves cross-metathesis or catalytic olefin strategies. For example, demonstrates that using Grubbs catalysts (e.g., Catalyst 4) in a Z-selective cross-metathesis reaction can yield dienol derivatives. Purity validation requires high-performance liquid chromatography (HPLC) for separation (as in ) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Key NMR signals for similar dienols include olefinic protons at δ 5.2–5.6 ppm (J = 10–15 Hz for E/Z isomers) and hydroxyl protons at δ 1.5–2.0 ppm .

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR or HRMS) for this compound?

Methodological Answer: Contradictions in spectral data often arise from isomerization or solvent effects. To address this:

- Compare experimental data with NIST Chemistry WebBook entries (e.g., δ values for analogous dienols in ).

- Re-run NMR under standardized conditions (deuterated solvents, controlled temperature) .

- Use HRMS (FAB+ or ESI+) to confirm molecular weight within ±0.001 Da .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for modeling the stereoelectronic effects of this compound in biological systems?

Q. Q4. How can researchers design experiments to probe the compound’s role in insect pheromone signaling, given conflicting bioassay results?

Methodological Answer:

- Hypothesis Testing: Compare E/Z isomer activity using electrophysiological assays (e.g., single-sensillum recordings). For instance, notes that (8E,10E)-dodecadien-1-ol isomers exhibit species-specific activity in moths.

- Control Groups: Include synthetic analogs (e.g., methyl-branched derivatives) to isolate structural determinants .

- Data Analysis: Apply multivariate statistics (PCA or ANOVA) to distinguish noise from biologically significant responses .

Data Collection and Validation

Q. Q5. What protocols ensure reproducibility in quantifying this compound from natural sources?

Methodological Answer:

- Extraction: Use hexane or dichloromethane for non-polar extraction, followed by silica gel chromatography .

- Quantitation: Calibrate GC-MS with internal standards (e.g., n-alkanes) and validate against certified reference materials (CRMs) from NIST .

- Documentation: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), as outlined in and .

Literature and Hypothesis Development

Q. Q6. How can conflicting reports on the compound’s stability under ambient conditions be reconciled?

Methodological Answer:

- Systematic Review: Classify studies by storage conditions (e.g., temperature, light exposure) and analytical methods (HPLC vs. GC-MS). emphasizes aligning methodology with experimental aims.

- Controlled Replication: Repeat degradation studies using standardized protocols (e.g., ICH Q1A guidelines) and track peroxide formation via iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.